synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid
synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid
This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Fluoro-3-methyl-5-nitrobenzoic acid, a valuable intermediate in the fields of pharmaceutical and fine chemical synthesis.[1] The unique substitution pattern of this molecule, featuring fluorine, methyl, and nitro groups on a benzoic acid scaffold, makes it a significant building block for complex molecular architectures.[1] This document will delve into the strategic design of the synthesis, the rationale behind the chosen methodologies, and a detailed experimental protocol.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the final synthetic step would be the introduction of the nitro group via electrophilic aromatic substitution on a 2-fluoro-3-methylbenzoic acid precursor. This approach is favored due to the commercial availability and known synthesis of the precursor. The directing effects of the existing substituents on the aromatic ring are key to the success of this strategy.
Caption: Retrosynthetic analysis of 2-Fluoro-3-methyl-5-nitrobenzoic acid.
Proposed Synthetic Pathway
The proposed is a two-step process starting from 2-iodo-3-methylbenzoic acid. This pathway involves a nucleophilic fluorination followed by a regioselective nitration.
Caption: Proposed two-step .
Step 1: Synthesis of 2-Fluoro-3-methylbenzoic acid
The initial step involves the conversion of 2-iodo-3-methylbenzoic acid to 2-fluoro-3-methylbenzoic acid. A modern approach to this transformation is the use of hypervalent iodine chemistry, which allows for nucleophilic fluorination under relatively mild conditions.[2] The reaction of a 1-arylbenziodoxolone derivative with a fluoride source like cesium fluoride (CsF) has been shown to be effective.[2]
Reaction Mechanism: The reaction proceeds through the formation of a hypervalent iodine intermediate, which is then susceptible to nucleophilic attack by the fluoride ion, leading to the desired fluoroaromatic compound.[2]
Step 2: Nitration of 2-Fluoro-3-methylbenzoic acid
The second and final step is the regioselective nitration of 2-fluoro-3-methylbenzoic acid. This is a classic electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid.[3] The regioselectivity is governed by the directing effects of the substituents on the aromatic ring:
-
-F (Fluoro group): Ortho, para-directing (deactivating)
-
-CH₃ (Methyl group): Ortho, para-directing (activating)
-
-COOH (Carboxylic acid group): Meta-directing (deactivating)
The nitration is expected to occur at the C5 position, which is para to the activating methyl group and meta to the deactivating fluoro and carboxylic acid groups. This convergence of directing effects should lead to a high regioselectivity for the desired product.
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Fluoro-3-methylbenzoic acid
This protocol is adapted from a similar nucleophilic fluorination procedure.[2]
-
Preparation of the Benziodoxolone Precursor: 2-Iodo-3-methylbenzoic acid is first converted to its 1-arylbenziodoxolone derivative. This can be achieved by reacting it with an oxidizing agent like Oxone in the presence of sulfuric acid and an aromatic partner (e.g., mesitylene).[2]
-
Fluorination:
-
To a solution of the 1-aryl-7-methylbenziodoxolone derivative in a suitable solvent (e.g., acetonitrile), add cesium fluoride (CsF) and trifluoroacetic acid (CF₃COOH).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-fluoro-3-methylbenzoic acid.[2]
-
Protocol 2: Synthesis of 2-Fluoro-3-methyl-5-nitrobenzoic acid
This protocol is based on standard nitration procedures for aromatic carboxylic acids.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Addition of Reactant: Slowly add 2-fluoro-3-methylbenzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved.
-
Nitration:
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of 2-fluoro-3-methylbenzoic acid, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a few hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of 2-fluoro-3-methyl-5-nitrobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure product.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | Solid |
| 2-Fluoro-3-methyl-5-nitrobenzoic acid | C₈H₆FNO₄ | 199.14 | Solid |
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and regiochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., -COOH, -NO₂, C-F).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Conclusion
The proposed two-step synthesis provides a viable and efficient route to 2-Fluoro-3-methyl-5-nitrobenzoic acid. The methodology relies on established and reliable chemical transformations, and the regioselectivity of the key nitration step is well-supported by the principles of electrophilic aromatic substitution. This guide offers a solid foundation for researchers and drug development professionals to produce this important chemical intermediate.
References
-
WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
-
Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]
- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
-
PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
-
PubChem. 2-Fluoro-1-methyl-3-nitrobenzene. [Link]
-
Chemsrc. 2-Fluoro-3-nitrotoluene | CAS#:437-86-5. [Link]
-
Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link]
